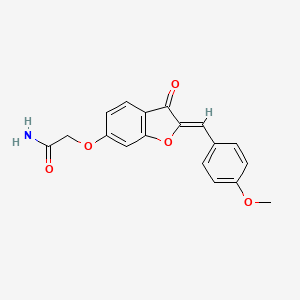

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)8-16-18(21)14-7-6-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAJNMDEFPYTIC-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.

Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetamide or an acetamide derivative under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the benzofuran ring or the methoxybenzylidene group, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the methoxybenzylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide has been explored for various scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in studies of reaction mechanisms and the development of new synthetic methodologies.

Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to study its effects on different biological systems.

Medicine: The compound is evaluated for its potential therapeutic applications, including drug development and pharmacological studies. It may serve as a lead compound for the design of new pharmaceuticals.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can be compared with other benzofuran derivatives and methoxybenzylidene compounds. Similar compounds include:

2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran: Lacks the acetamide moiety but shares the benzofuran and methoxybenzylidene groups.

2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-carboxamide: Similar structure with a carboxamide group instead of the acetamide moiety.

(E)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide: The E-isomer of the compound, differing in the configuration around the double bond.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 339.347 g/mol. The structure includes a benzofuran moiety, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by the introduction of the acetamide group. Key synthetic routes often leverage reactions involving aromatic aldehydes and acetylation techniques to achieve the desired product purity and yield.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against:

- MIAPACA (pancreatic cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

Table 1 summarizes the IC50 values observed for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MIAPACA | 15.4 |

| HeLa | 12.7 |

| MDA-MB-231 | 14.9 |

These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed that it exhibits activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : It may promote reactive oxygen species (ROS) generation, leading to cell death.

- Modulation of Signaling Pathways : The compound could interfere with signaling pathways related to cell survival and proliferation.

Case Studies

A notable study examined the effects of this compound on breast cancer cells in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting the in vitro findings.

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?

Methodological Answer:

- Key Parameters :

- Catalysts : Aluminum oxide (Al₂O₃) has been used in analogous syntheses to promote Knoevenagel condensation for benzylidene formation .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for similar dihydrobenzofuran derivatives .

- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .

Q. What spectroscopic and crystallographic methods confirm the stereochemistry and purity of the compound?

Methodological Answer:

- X-ray Crystallography : Resolves the Z-configuration of the benzylidene moiety and dihydrobenzofuran ring conformation (e.g., C–H···O interactions stabilize the structure) .

- NMR :

- ¹H NMR : Methoxy protons (~δ 3.8 ppm) and benzofuran olefinic protons (δ 6.5–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ 170–180 ppm) validate the acetamide and ketone groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>95%) .

Q. What storage conditions are critical for maintaining the compound’s stability?

Methodological Answer:

- Container : Airtight glass vials with PTFE-lined caps prevent moisture ingress .

- Environment : Store in a dark, dry, and well-ventilated area at 2–8°C to avoid photodegradation and hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay models?

Methodological Answer:

- Assay Validation :

- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Verify compound stability in assay media via LC-MS to rule out degradation artifacts .

- Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., IC₅₀ comparisons) improve reproducibility .

- Meta-Analysis : Cross-reference pharmacokinetic data (e.g., LogP, plasma protein binding) to contextualize bioavailability differences .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with methoxy groups) .

- MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories .

- QSAR : Train models using descriptors like polar surface area and H-bond acceptors to optimize lead analogs .

Q. How can metabolic pathways of the compound be systematically studied?

Methodological Answer:

- In Vitro Models :

- Liver microsomes (human/rat) with NADPH cofactors identify phase I metabolites .

- LC-HRMS (Q-TOF) detects glucuronidation/sulfation products .

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in vivo .

- CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid® kits) screen for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.